molecular formula C21H20N8O2 B2487996 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-36-7

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2487996
CAS No.: 1705743-36-7
M. Wt: 416.445
InChI Key: BKMGEXVTUIZJFU-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N8O2 and its molecular weight is 416.445. The purity is usually 95%.
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Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O2/c30-21(18-13-24-29(26-18)16-6-2-1-3-7-16)28-10-4-5-15(14-28)11-19-25-20(27-31-19)17-12-22-8-9-23-17/h1-3,6-9,12-13,15H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGEXVTUIZJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Triazole compounds are known to readily bind in the biological system due to their heterocyclic nature. This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole derivatives, it’s likely that multiple pathways could be affected.

Result of Action

Given the broad range of biological activities exhibited by triazole derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular level.

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a triazole ring , a pyrazine moiety , and a piperidine structure , which contribute to its diverse biological properties. The synthesis typically involves multi-step organic reactions including:

  • Huisgen cycloaddition : To form the triazole ring.
  • Methylation reactions : For the introduction of the pyrazine group.
  • Piperidine formation : Through standard organic synthesis techniques.

The synthetic pathway ensures that the compound retains functional groups necessary for biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, triazole compounds have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds often exert their effects through mechanisms such as inhibiting thymidylate synthase, which is crucial for DNA synthesis.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Some derivatives exhibited inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections:

PathogenInhibition Zone (mm)Reference
E. coli15
S. aureus20

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring mimics amide structures, potentially inhibiting enzymes by mimicking substrate transition states.
  • Receptor Binding : The piperidine moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer effects of triazole derivatives, several compounds were synthesized and tested against breast cancer cell lines (MCF-7). One derivative showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, demonstrating superior efficacy.

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial properties of various triazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential as lead compounds in drug development.

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